2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide
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Overview
Description
2-[(1-bromo-2-naphthyl)oxy]-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of bromine, naphthyl, dichlorophenoxy, and acetohydrazide groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide typically involves multiple steps. The initial step often includes the bromination of naphthalene to form 1-bromo-2-naphthol. This intermediate is then reacted with chloroacetic acid to produce 2-[(1-bromo-2-naphthyl)oxy]acetic acid. The final step involves the reaction of this intermediate with 2,4-dichlorophenoxyacetyl hydrazide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[(1-bromo-2-naphthyl)oxy]-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(1-bromo-2-naphthyl)oxy]-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-bromo-2-naphthyl)oxy]-N’-[(2-naphthyloxy)acetyl]acetohydrazide
- 2-[(1-bromo-2-naphthyl)oxy]-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide
- 2-[(1-bromo-2-naphthyl)oxy]-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide
Uniqueness
What sets 2-[(1-bromo-2-naphthyl)oxy]-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C20H15BrCl2N2O4 |
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Molecular Weight |
498.1 g/mol |
IUPAC Name |
N'-[2-(1-bromonaphthalen-2-yl)oxyacetyl]-2-(2,4-dichlorophenoxy)acetohydrazide |
InChI |
InChI=1S/C20H15BrCl2N2O4/c21-20-14-4-2-1-3-12(14)5-7-17(20)29-11-19(27)25-24-18(26)10-28-16-8-6-13(22)9-15(16)23/h1-9H,10-11H2,(H,24,26)(H,25,27) |
InChI Key |
TUEVLHXLEAMKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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